2-[(2,6-Xyloxy)methyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenoxy)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-6-5-7-12(2)14(11)16-10-13-8-3-4-9-15-13/h5-7,13,15H,3-4,8-10H2,1-2H3 |
InChI Key |
YPNOHFSEDBPCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2CCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2,6 Xyloxy Methyl Piperidine and Its Analogues
Strategies for the Construction of the Piperidine (B6355638) Core
The formation of the piperidine ring is a central theme in heterocyclic chemistry, owing to its prevalence in pharmaceuticals and natural products. acs.orgnih.govacs.org Methodologies for its synthesis are broadly categorized into intramolecular (ring-closing) and intermolecular strategies.
Intramolecular Ring-Closing Approaches
Intramolecular cyclization involves forming a ring from a single molecule, a method that leverages a substrate already containing the complete backbone for the desired cyclic product. nih.gov The initiation of this process typically requires the activation of functional groups through catalysts or reagents. nih.gov Key challenges in this approach include achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. nih.gov
Cyclization of Aliphatic Precursors
The cyclization of linear aliphatic precursors is a fundamental strategy for piperidine synthesis. One notable method involves the oxidative amination of non-activated alkenes. For instance, a gold(I)-catalyzed reaction can achieve the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Similarly, palladium catalysts with pyridine-oxazoline ligands have been developed for the enantioselective amination of alkenes to form substituted piperidines. nih.gov
Another approach is the intramolecular aza-Michael reaction of N-tethered alkenes. The use of a quinoline organocatalyst with trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov
Reductive Hydroamination/Cyclization Cascades
Reductive hydroamination represents a powerful atom-economical method for piperidine synthesis. This cascade reaction can proceed via several mechanisms. One such method is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov This reaction is mediated by an acid, which functionalizes the alkyne to form an enamine and subsequently an iminium ion, which is then reduced to yield the piperidine ring. nih.gov
A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has also been developed for the stereoselective synthesis of piperidine derivatives. acs.org While initial attempts with low catalyst loading showed minimal conversion for piperidine synthesis, increasing the amount of the Lewis acid TMSOTf to 1.5 equivalents resulted in the formation of the desired piperidine product with moderate diastereoselectivity. acs.org
| Catalyst/Mediator | Substrate Type | Key Features | Diastereoselectivity (dr) | Ref |
| Acid-mediated | Alkynes | Forms enamine/iminium ion intermediates. | Not specified | nih.gov |
| TMSOTf (1.5 equiv) | Enynyl amine | Metal-free Lewis acid catalysis. | Moderate | acs.org |
| TMSOTf (1.5 equiv) | Isopropyl-substituted enynyl amine | Excellent diastereoselectivity observed. | ≥19:1 | acs.org |
Electrophilic and Radical Cyclization Strategies
Radical cyclization offers an alternative pathway to the piperidine core, often proceeding under mild conditions. A photoredox strategy has been developed for constructing spirocyclic piperidines from linear aryl halide precursors. nih.gov This method uses a strongly reducing organic photoredox catalyst that, upon activation by light, generates an aryl radical. This radical undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield the final product. nih.gov
Cobalt(II) catalysts have been employed for the radical intramolecular cyclization of linear amino-aldehydes, producing various piperidines in good yields. nih.gov Furthermore, methods involving the intramolecular radical C-H amination/cyclization of linear amines have been developed using either anodic C-H bond activation via electrolysis or dual N-F and C-H bond activation through copper catalysis. nih.gov
| Method | Catalyst/System | Precursor | Key Intermediate | Ref |
| Photoredox Spirocyclization | Organic Photoredox Catalyst (P1) + DIPEA | Linear Aryl Halide | Aryl Radical | nih.gov |
| Amine Cyclization | Cobalt(II) | Linear Amino-aldehyde | Not specified | nih.gov |
| C-H Amination/Cyclization | Copper Catalyst | Linear Amine with N-F group | N-Radical | nih.gov |
| C-H Amination/Cyclization | Electrolysis (Anodic Activation) | Linear Amine | Not specified | nih.gov |
Intermolecular Approaches to Substituted Piperidines
Intermolecular strategies, or annulations, construct the piperidine ring by combining two or more separate molecular fragments. Two-component intermolecular reactions for preparing piperidines typically involve the formation of a C-N and a C-C bond, or two C-N bonds. nih.gov
A common method is reductive amination, which involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. nih.gov A "[5 + 1] annulation" method based on hydrogen borrowing has been reported, utilizing an iridium(III) catalyst. nih.gov This process involves a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction, ultimately forming two new C-N bonds to create the substituted piperidine. nih.gov
Another significant intermolecular approach is the cycloaddition reaction. The intramolecular nitrone dipolar cycloaddition of N-alkenylnitrones has been used to synthesize all-cis-2,3,6-trisubstituted piperidines. iupac.org
Applications of Organometallic Reagents in Piperidine Synthesis
Organometallic reagents are crucial tools for forming the carbon-carbon bonds necessary for many substituted piperidine syntheses. whiterose.ac.uk The reactivity of these reagents is dependent on the metal used. While highly reactive organolithium and organomagnesium reagents often exhibit low chemoselectivity, organozinc reagents are less reactive and more tolerant of various functional groups. whiterose.ac.uk
Palladium-catalyzed reactions are particularly prominent in piperidine synthesis. An efficient method for preparing 2- and 2,6-substituted piperidines utilizes a Pd(II)-catalyzed 1,3-chirality transfer reaction. nih.govajchem-a.com In this process, N-protected ζ-amino allylic alcohols cyclize in the presence of PdCl2(CH3CN)2 to yield substituted piperidines with high stereoselectivity. nih.govajchem-a.com The reaction is believed to proceed through a Pd π-complex, followed by syn-azapalladation and subsequent elimination. nih.govajchem-a.com
Organozinc reagents can be used in conjugate additions to enones to prepare 6-oxoamino acid derivatives, which can then undergo reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk Furthermore, protected β-aminoalkyl zinc iodides can react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis, followed by cyclization, to yield enantiomerically enriched 5-methylene piperidines. whiterose.ac.uk
| Organometallic Reagent/Catalyst | Synthetic Strategy | Application | Ref |
| PdCl2(CH3CN)2 | 1,3-Chirality Transfer | Synthesis of 2- and 2,6-substituted piperidines from amino allylic alcohols. | nih.govajchem-a.com |
| Organozinc Reagents | Conjugate Addition & Reductive Cyclization | Formation of 2,6-disubstituted piperidines. | whiterose.ac.uk |
| Organozinc Iodides + Copper Catalyst | Reaction with Dihalopropene & Cyclization | Synthesis of enantiomerically enriched 5-methylene piperidines. | whiterose.ac.uk |
| n-BuLi/(-)-sparteine complex | Lithiation-Intramolecular Cyclization | Asymmetric synthesis of N-Boc-2-substituted piperidines. | acs.org |
Stereoselective Synthesis of 2-[(2,6-Xyloxy)methyl]piperidine Stereoisomers and Related Chiral Piperidines
The controlled synthesis of specific stereoisomers of this compound and its analogues is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms significantly influences pharmacological activity. Various stereoselective strategies have been developed to access enantiomerically enriched piperidine derivatives.
Diastereoselective and Enantioselective Methodologies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral piperidines. These temporary chiral groups are covalently attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Oxazolidinones, for instance, are versatile chiral auxiliaries that can be recycled, making them economically viable.
One notable application involves the use of oxazolidinone-substituted pyridines. These can be readily prepared from 2-halogenated pyridines. The oxazolidinone acts as a traceless chiral auxiliary, which can be fully recycled. In a key transformation, the hydrogenation of these oxazolidinone-substituted pyridines can lead to enantioenriched δ-lactams. The steric hindrance from the oxazolidinone substituent directs the hydrogenation to the less hindered face of the pyridine (B92270) ring, thereby establishing a new stereocenter. nih.gov
Another strategy involves the use of N-sulfinyl δ-amino β-ketophosphonates derived from sulfinimines. These can be transformed into phosphoryl dihydropyridones, which then undergo stereoselective addition of organocuprates to yield trans-2,6-disubstituted piperidines. nih.gov
Organocatalysis and metal catalysis have emerged as powerful strategies for the enantioselective synthesis of piperidine derivatives.
Organocatalysis: Asymmetric organocatalytic methods, such as those employing quinine-derived squaramide catalysts, have been successfully used in [4+2] annulation reactions to produce functionalized piperidines. These reactions can proceed with high enantioselectivity. dntb.gov.ua
Metal-Catalyzed Cyclizations: Transition metal-catalyzed cyclizations are particularly effective. Iridium-catalyzed intramolecular allylic substitution has proven to be a versatile method for constructing chiral piperidines. researcher.life This approach allows for the synthesis of enantioenriched 2-substituted piperidines through enantioselective cyclization. researchgate.net The use of enantiomeric iridium catalysts can act as a configurational switch, allowing for the selective synthesis of different stereoisomers of 2,6-disubstituted piperidines. nih.govresearchgate.net This methodology has been applied to the total synthesis of various piperidine alkaloids. nih.gov
Gold-catalyzed stereoselective cyclization represents another powerful tool for constructing 2,6-disubstituted piperidine alkaloids with excellent control over the stereochemistry. rsc.org Nickel-catalyzed intramolecular reductive cyclization of N-alkynones has also been developed for the efficient synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols. dntb.gov.uaresearchgate.net
Table 1: Examples of Metal-Catalyzed Stereoselective Cyclizations for Piperidine Synthesis
| Catalyst System | Reaction Type | Substrate Type | Product | Stereoselectivity |
|---|---|---|---|---|
| Iridium Complex | Intramolecular Allylic Substitution | Amino allylic carbonates | 2-substituted piperidines | High enantioselectivity |
| Gold(I) Complex | Oxidative Amination | Non-activated alkenes | Substituted piperidines | Not specified |
| Nickel/DI-BIDIME | Intramolecular Reductive Cyclization | N-alkynones | Piperidines with chiral tertiary alcohols | Excellent enantioselectivities (>99:1 er) dntb.gov.uaresearchgate.net |
Achieving control over both the relative (cis/trans) and absolute (R/S) stereochemistry at the C2 and C6 positions is a central challenge in the synthesis of piperidine alkaloids and their analogues. rsc.orgrsc.org
Reductive amination is a widely used strategy where the hydrogenation of an imine or iminium ion, often in the presence of a palladium catalyst, typically favors the formation of the more stable cis-isomer. rsc.org Intramolecular Mannich-type cyclizations of allyl silanes onto iminium ions also proceed with a preference for the cis-2,6-disubstituted piperidine product. rsc.org
For the synthesis of trans-2,6-disubstituted piperidines, specific methods have been developed. These include the stereoselective addition of organocuprates to dehydropyridones and the hydroxyl-directed reduction of 1,2-dehydropiperidines. nih.gov An amidine auxiliary has been employed to direct a regioselective metalation at the 6-position of a 1,2-dihydropyridine, allowing for subsequent functionalization and highly diastereoselective reduction to the saturated piperidine ring. nih.gov
The choice of catalyst in iridium-catalyzed allylic cyclizations can dictate the stereochemical outcome, providing access to either cis or trans isomers from a common precursor. researcher.life This catalyst-control principle is a powerful tool for stereodivergent synthesis.
Asymmetric Hydrogenation of Pyridine Precursors to Piperidines
The asymmetric hydrogenation of readily available pyridine derivatives is one of the most direct and efficient routes to chiral piperidines. liverpool.ac.uk This approach avoids the need for multi-step syntheses. liverpool.ac.uk
Homogeneous catalysts, particularly those based on iridium and rhodium, have shown great promise in this area. Iridium(I) catalysts bearing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Zhou and coworkers developed an iridium-based catalyst system ([Ir(COD)Cl]2/(S)-MeO-BiPhep/I2) that achieves high yields and enantioselectivities for the hydrogenation of substituted pyridines. liverpool.ac.uk The quaternization of the pyridine nitrogen to form a pyridinium salt weakens its ability to coordinate to and potentially poison the metal catalyst. liverpool.ac.ukdicp.ac.cn
Rhodium-catalyzed asymmetric transfer hydrogenation offers a safer and operationally simpler alternative to using high-pressure hydrogen gas. liverpool.ac.uk A rhodium-catalyzed reductive transamination reaction has been reported for the rapid synthesis of a variety of chiral piperidines from pyridinium salts with excellent diastereo- and enantioselectivities. researchgate.netresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cnresearchgate.net
Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives
| Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|
| [Ir(COD)Cl]2/(S)-MeO-BiPhep/I2 | Substituted Pyridines | Chiral Piperidines | High yields (up to 98%) and enantioselectivities (up to 97% ee) liverpool.ac.uk |
| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | Effective for asymmetric hydrogenation nih.gov |
| [RhCp*Cl2]2 / Chiral Amine / HCOOH | Pyridinium Salts | Chiral Piperidines | Asymmetric transfer hydrogenation; avoids H2 gas dicp.ac.cnresearchgate.net |
Functionalization and Derivatization of the this compound Scaffold
The functionalization of the pre-formed piperidine ring is a key strategy for creating analogues of this compound. Direct C-H functionalization is an attractive approach as it avoids the need for pre-installed functional groups. nih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be used to introduce substituents at various positions on the piperidine ring. The site-selectivity (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov For instance, C2 functionalization of N-Boc-piperidine can be achieved with high diastereoselectivity using specific rhodium catalysts. nih.gov
Directed metalation, where a directing group on the piperidine nitrogen guides a metal to a specific C-H bond for activation, is another powerful technique. researchgate.net For example, an amidine directing group can facilitate regioselective metalation and subsequent functionalization at the 6-position of a 2-substituted dihydropyridine, which can then be reduced to the corresponding piperidine. nih.gov
The double bond in 1,2,5,6-tetrahydropyridine intermediates, which can be accessed through methods like organocuprate addition to dihydropyridones, serves as a handle for further functionalization of the piperidine ring. nih.gov
N-Substitution Reactions on the Piperidine Nitrogen (e.g., N-methylation, N-ethylation, N-propylation)
The secondary amine of the piperidine ring in this compound is a key site for functionalization. N-alkylation reactions are fundamental transformations that allow for the introduction of various alkyl groups, significantly influencing the compound's physicochemical and biological properties.
N-methylation is a common modification. Standard procedures for the N-methylation of secondary amines can be employed. One of the most classic methods is the Eschweiler-Clarke reaction , which involves treating the secondary amine with an excess of formic acid and formaldehyde. This reaction is known for its high yields and selectivity for methylation.
Another widely used method is reductive amination . This involves the reaction of the piperidine with an aldehyde (e.g., formaldehyde for methylation, acetaldehyde for ethylation, propanal for propylation) to form an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). STAB is often preferred due to its mildness and tolerance of a wider range of functional groups.
Direct alkylation with an alkyl halide (e.g., methyl iodide, ethyl bromide, propyl iodide) in the presence of a base is also a feasible approach. The base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is necessary to neutralize the hydrogen halide formed during the reaction. Care must be taken to control the stoichiometry to avoid over-alkylation to the quaternary ammonium salt.
| N-Substitution Reaction | Reagents | Typical Conditions |
| N-methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Heating |
| Formaldehyde, NaBH₃CN or STAB (Reductive Amination) | Room temperature, various solvents (e.g., MeOH, CH₂Cl₂) | |
| Methyl Iodide, K₂CO₃ | Room temperature or gentle heating, polar aprotic solvent (e.g., DMF, CH₃CN) | |
| N-ethylation | Acetaldehyde, NaBH₃CN or STAB (Reductive Amination) | Room temperature, various solvents |
| Ethyl Bromide, K₂CO₃ | Room temperature or heating, polar aprotic solvent | |
| N-propylation | Propanal, NaBH₃CN or STAB (Reductive Amination) | Room temperature, various solvents |
| Propyl Iodide, K₂CO₃ | Heating, polar aprotic solvent |
Modifications and Diversification of the Xyloxy Moiety
The 2,6-xyloxy (2,6-dimethylphenoxy) group offers several possibilities for chemical modification, allowing for the fine-tuning of steric and electronic properties.
One potential avenue for diversification is through electrophilic aromatic substitution on the phenyl ring. However, the two methyl groups present a significant steric hindrance around the aromatic ring, which can deactivate it towards many standard electrophilic substitution reactions or lead to substitution at the less hindered para-position (C4). Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require forcing conditions and may result in low yields or complex product mixtures.
A more versatile approach to modify the xyloxy moiety would be to synthesize analogues with different substituents on the aromatic ring from the outset. This would involve using substituted 2,6-dimethylphenols in the initial synthesis of the 2-(aryloxymethyl)piperidine scaffold. For example, starting with 4-bromo-2,6-dimethylphenol would introduce a bromine atom that could be further functionalized via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This strategy allows for the introduction of a wide variety of aryl, alkynyl, or amino groups.
Another possibility involves the benzylic oxidation of the methyl groups on the xyloxy ring to carboxylic acids or alcohols, although this would require harsh oxidizing agents that might also affect the piperidine ring.
Chemical Transformations at Other Positions of the Piperidine Ring (e.g., C-H functionalization)
Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing molecular complexity. Recent advances in catalysis have enabled the selective functionalization of specific C-H bonds in saturated heterocycles. researchgate.net
For this compound, the C-H bonds at the C2 and C6 positions are α to the nitrogen atom and are generally the most reactive towards oxidation and deprotonation. However, the substituent at C2 would sterically hinder reactions at this position. Therefore, C-H functionalization at the C6 position is more likely.
Metal-catalyzed C-H activation is a prominent method. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the α-position of the piperidine nitrogen. These reactions often require a directing group on the nitrogen, which would necessitate temporary modification of the secondary amine.
Photoredox catalysis has also emerged as a mild and efficient method for the C-H functionalization of amines. chemrxiv.org These reactions often proceed via radical intermediates and can be used to introduce a variety of functional groups, including aryl, alkyl, and cyano groups, at the α-position to the nitrogen.
Functionalization at other positions (C3, C4, C5) is more challenging due to the lower reactivity of these C-H bonds. However, strategies involving radical translocation or the use of specific directing groups can sometimes achieve functionalization at these more remote sites.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Spectroscopic Methods for Structural Elucidation and Isomer Differentiation
Spectroscopic methods are foundational for determining the precise atomic connectivity and spatial arrangement of a molecule. High-resolution techniques are particularly crucial for distinguishing between closely related isomers and understanding subtle structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. For 2-[(2,6-Xyloxy)methyl]piperidine, 1H NMR provides a wealth of information regarding its molecular framework. The spectrum would display distinct signals for the aromatic protons of the xylyloxy group, the protons on the piperidine (B6355638) ring, the methylene bridge protons, and the methyl groups on the aromatic ring.
A key feature in the 1H NMR spectrum of this compound is the anisotropic effect from the aromatic ring. The circulating π-electrons of the xylyloxy group generate a local magnetic field. This field causes protons located in the plane of the ring to be "deshielded" (shifting their signals to a higher chemical shift), while protons positioned above or below the face of the ring are "shielded" (shifting their signals to a lower chemical shift). The exact chemical shifts of the piperidine and methylene bridge protons are therefore highly dependent on the molecule's preferred conformation and the spatial relationship between the piperidine and aromatic rings.
Furthermore, NMR is a primary method for determining the ratio of diastereomers in a sample. If a synthesis of a derivative of this compound were to introduce a second chiral center, two diastereomers would be formed. These diastereomers, being distinct chemical entities, would exhibit separate, though often similar, sets of signals in the NMR spectrum. By integrating the area of a pair of well-resolved, non-overlapping signals—one corresponding to each diastereomer—a precise quantitative measure of the diastereomeric ratio can be obtained.
Table 1: Expected 1H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet | Protons on the 2,6-dimethylphenyl ring. |
| Methylene (Ar-O-CH₂) | 3.8 - 4.5 | Multiplet | Influenced by the electronegative oxygen and the piperidine ring. |
| Piperidine (N-H) | 1.5 - 3.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |
| Piperidine (Ring CH) | 1.2 - 3.2 | Multiplets | Complex overlapping signals. The proton at C2 will be distinct. |
| Methyl (Ar-CH₃) | 2.0 - 2.5 | Singlet | Two singlets if rotation is hindered, otherwise one singlet. |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. In an MS experiment, the molecule is ionized to form a molecular ion (M+), the mass-to-charge ratio (m/z) of which provides the molecular weight.
For this compound, high-resolution mass spectrometry would confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments, which involve isolating the molecular ion and subjecting it to collision-induced dissociation, reveal characteristic fragmentation pathways. The fragmentation of piperidine derivatives is well-understood and typically involves specific bond cleavages.
Common fragmentation modes for this molecule would include:
Alpha-cleavage: The bond between the C2 carbon of the piperidine ring and the side chain can break, leading to the loss of the (2,6-xyloxy)methyl group and the formation of a stable iminium ion. This is often a dominant fragmentation pathway for N-alkylpiperidines.
Ether Bond Cleavage: The C-O bond of the ether linkage can cleave, resulting in fragments corresponding to the piperidinemethyl cation and the 2,6-dimethylphenoxide radical, or vice versa.
Loss of the Side Chain: Cleavage of the bond between the nitrogen and the piperidine ring can lead to characteristic fragments.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragmentation Pathway | Resulting Ion Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₁₄H₂₁NO]⁺ | 219 |
| α-Cleavage (loss of side chain) | Piperidine iminium ion | 84 |
| Benzylic-type Cleavage | [C₉H₁₁O]⁺ | 135 |
| Loss of Xylyloxy Radical | [C₆H₁₂N]⁺ | 98 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture, purifying the desired compound, and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for these purposes.
Due to the presence of a chiral center at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers. Separating these enantiomers is crucial, as they can have different biological activities. This separation is typically achieved using chiral HPLC, which employs a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers interact with different affinities, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for the resolution of a wide range of chiral compounds, including amines. The development of a successful chiral separation method involves optimizing the mobile phase composition and column temperature to achieve baseline resolution of the enantiomeric peaks.
Table 3: Representative Conditions for Chiral HPLC Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose- or Amylose-based) |
| Mobile Phase | Mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol) |
| Detection | UV detector set to an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Analysis Goal | Separation of (R)- and (S)-enantiomers for purity assessment (enantiomeric excess). |
X-ray Crystallography for Unambiguous Determination of Molecular Structure and Absolute Stereochemistry
X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides an unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of a chiral compound.
The process requires a high-quality single crystal of the enantiomerically pure compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise coordinates of every atom. This allows for the unequivocal assignment of the (R) or (S) configuration at the chiral C2 center. The analysis also reveals the preferred conformation of the piperidine ring (typically a chair conformation) and the exact spatial orientation of the (2,6-xyloxy)methyl substituent (i.e., whether it is in an axial or equatorial position).
Advanced Techniques for Investigating Conformational Properties (e.g., 3D shape analysis using PMI plots)
Molecules like this compound are not static but possess conformational flexibility due to the rotation around single bonds. Understanding the range of shapes a molecule can adopt is important for predicting its biological activity.
On this plot, the shapes of molecules fall into specific regions:
Rod-like structures are found in one corner.
Disc-like (oblate) structures are in another corner.
Sphere-like (prolate) structures are in a third region.
By generating a large number of low-energy conformations of this compound and plotting them on a PMI plot, one can visualize the molecule's "shape space." This analysis reveals whether the molecule tends to adopt more extended, linear shapes or more compact, globular shapes, providing insight into its steric profile and potential for molecular recognition.
Computational Chemistry and Molecular Modeling Studies of 2 2,6 Xyloxy Methyl Piperidine
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound in a simulated physiological environment. By simulating the motion of atoms over time, MD can reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of different conformers. For instance, simulations could predict the stability of the ether linkage and the rotational freedom around the C-O and C-C bonds connecting the substituent to the piperidine (B6355638) ring.
Table 1: Hypothetical Low-Energy Conformers of 2-[(2,6-Xyloxy)methyl]piperidine
| Conformer | Substituent Position | Dihedral Angle (N1-C2-C7-O8) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | 178° | 0.00 |
| 2 | Axial | 65° | +2.5 |
| 3 | Equatorial | -60° | +1.8 |
Note: This table is hypothetical and for illustrative purposes only, pending experimental or detailed computational data.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. For this compound, these calculations could determine key parameters that govern its reactivity and intermolecular interactions.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the lone pair on the piperidine nitrogen and the oxygen atom of the ether linkage are expected to be primary sites for electrophilic attack.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | +1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |
| Dipole Moment | 2.1 D | Polarity and solubility |
Note: These values are illustrative and based on general principles for similar molecules.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In the absence of specific studies on this compound, one can hypothesize its potential interactions based on the known pharmacology of related piperidine compounds, which are known to interact with a wide range of biological targets, including transporters and receptors in the central nervous system. A docking study would involve placing the 3D structure of the compound into the binding site of a target protein and scoring the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The (2,6-xyloxy)methyl group would likely engage in hydrophobic interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized analogues and for guiding the rational design of more potent or selective compounds.
Developing a QSAR model for analogues of this compound would first require synthesizing and testing a series of related compounds with variations in the substitution pattern on the xyloxy ring or the piperidine moiety. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), would then be calculated. Statistical methods, such as multiple linear regression, would be used to build an equation that correlates these descriptors with the observed biological activity. Such a model could guide the design of new analogues with improved properties.
Preclinical Biological Evaluation and Mechanism of Action Studies
In Vitro Investigations of Biological Targets and Pathways
In vitro studies are fundamental in elucidating the mechanisms by which a compound exerts its biological effects. These investigations involve the use of isolated biological components, such as receptors, enzymes, and cells, to assess the compound's direct interactions and subsequent cellular responses.
Receptor binding assays are crucial for identifying the specific molecular targets of a compound. Piperidine (B6355638) derivatives have been shown to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Certain piperidine analogs have demonstrated affinity for N-methyl-D-aspartate (NMDA) receptor subtypes, suggesting their potential as subtype-selective NMDA receptor antagonists. google.com Electrophysiological assays using cloned rat NMDA receptors expressed in Xenopus oocytes have been employed to characterize the actions of these compounds. google.com
Furthermore, studies on piperidine and piperazine (B1678402) derivatives have revealed their potent antagonism of the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptors. acs.org The piperidine moiety appears to be a critical structural element for this dual activity. acs.org For instance, the replacement of a piperidine ring with a piperazine can significantly alter the binding affinity for these receptors. acs.org
In the realm of purinergic signaling, analogs have been investigated as antagonists for the P2Y₁₄ receptor, a GPCR involved in inflammatory responses. nih.gov The affinity of these compounds has been measured through the inhibition of a fluorescent tracer binding to human P2Y₁₄ receptor-expressing CHO cells. nih.gov
Table 1: Receptor Binding Affinity of Selected Piperidine Analogs
| Compound/Analog Type | Target Receptor(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Substituted Piperidine Analogs | NMDA Receptor Subtypes | Function as subtype-selective antagonists. | google.com |
| Piperidine/Piperazine Derivatives | Histamine H₃, Sigma-1 | High-affinity antagonists; piperidine moiety is key for dual activity. | acs.org |
| Naphthalene Piperidine Analogs | P2Y₁₄ Receptor | Moderate to high affinity as antagonists. | nih.gov |
The inhibitory activity of piperidine derivatives against various enzymes has been a significant area of research, pointing to their therapeutic potential in a range of diseases.
Monoamine Oxidase (MAO) Inhibition: Piperine, a well-known piperidine-containing natural product, and its derivatives have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters. nih.gov The inhibitory activity is influenced by the substitution pattern on the piperidine ring, with para-substitution being more favorable than meta-substitution. nih.gov The addition of a hydroxyl group has been shown to enhance the MAO inhibitory effect. nih.gov
Cholinesterase Inhibition: Donepezil, a prominent piperidine derivative, is a leading drug for Alzheimer's disease and functions as an acetylcholinesterase (AChE) inhibitor. nih.gov Analogs of donepezil, such as indolylpiperidine derivatives, have been shown to inhibit both AChE and butyrylcholinesterase (BuChE). nih.gov
Other Enzyme Inhibition: Piperidine derivatives have also been explored as inhibitors of other enzymes. For example, novel 3-piperidinyl pyridine (B92270) derivatives have been discovered as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org Additionally, pyridylpiperazine hybrids have shown good inhibitory activities against urease. frontiersin.org
Table 2: Enzyme Inhibition by Piperidine Analogs
| Enzyme Target | Inhibitor Type/Analog | IC₅₀/Key Findings | Reference(s) |
|---|---|---|---|
| Monoamine Oxidase-A (MAO-A) | Piperine | Potent inhibitor. | nih.gov |
| Monoamine Oxidase-B (MAO-B) | Methylpiperate | Stronger inhibition of MAO-B than MAO-A. | nih.gov |
| Acetylcholinesterase (AChE) | Indolylpiperidine (Donepezil analog) | Effective inhibitor. | nih.gov |
| Butyrylcholinesterase (BuChE) | Indolylpiperidine (Donepezil analog) | Effective inhibitor. | nih.gov |
| Cholesterol 24-Hydroxylase (CH24H) | 4-(4-methyl-1-pyrazolyl)pyridine derivative | IC₅₀ = 8.5 nM. acs.org | acs.org |
Cellular assays provide a more integrated view of a compound's biological effects within a living system.
The anti-inflammatory potential of compounds can be assessed by their ability to stabilize red blood cell (RBC) membranes, as this is analogous to the stabilization of lysosomal membranes. d-nb.infospringermedizin.de Extracts from Piper chaba, which contains piperidine alkaloids, have demonstrated significant membrane stabilization activity in a concentration-dependent manner. d-nb.infospringermedizin.deresearchgate.net This effect has been evaluated using methods such as heat-induced and hypotonicity-induced hemolysis of human red blood cells (HRBCs). springermedizin.deresearchgate.net For instance, a crude ethanolic extract of P. chaba at 500 μg/ml showed 52.667% protection in a heat-induced hemolysis assay. researchgate.net
Table 3: Membrane Stabilization Activity of Piper chaba Extract
| Assay | Concentration | % Inhibition of Hemolysis | Reference(s) |
|---|---|---|---|
| Heat-induced Hemolysis | 500 μg/ml | 52.667% | researchgate.net |
Piperidine derivatives, particularly piperidine nitroxides like Tempo, Tempol, and Tempamine, have been studied for their antioxidant properties. nih.gov These compounds can act as both antioxidants and pro-oxidants in human red blood cells. nih.gov They have been shown to increase the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, while having no effect on membrane lipid peroxidation or protein oxidation. nih.gov The antioxidant properties of various phenolic and flavonoid compounds, which can be structurally related to parts of the xyloxy moiety, have also been extensively studied, showing dose-dependent activity. nih.gov
The piperidine scaffold is present in numerous compounds with demonstrated anticancer activity. nih.govnih.gov Piperine and its derivatives have been shown to induce apoptosis in various cancer cell lines, including breast, gastric, and others, through the modulation of signaling pathways like NF-κB and PI3K/Akt. nih.gov
A series of 2,6-disubstituted N-methylpiperidine derivatives have been synthesized and evaluated for their cytotoxic effects. nih.gov For example, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine were found to be the most toxic compounds against two colorectal cell lines, with IC₅₀ values ranging from 6 to 11 μM. nih.gov Similarly, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of several hematological cancer cell lines. nih.gov
Table 4: Anticancer Activity of Selected Piperidine Derivatives
| Compound/Analog | Cell Line(s) | Key Findings (e.g., IC₅₀) | Reference(s) |
|---|---|---|---|
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | Colorectal cancer cells | IC₅₀: 6 - 11 μM | nih.gov |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | Colorectal cancer cells | IC₅₀: 6 - 11 μM | nih.gov |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cells | Reduced cell growth, induced apoptosis-promoting genes. | nih.gov |
No Publicly Available Research Found for 2-[(2,6-Xyloxy)methyl]piperidine
Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound corresponding to the requested preclinical biological evaluation and mechanism of action studies.
The investigation into the modulation of oxidative stress in cellular compartments, the elucidation of its molecular and cellular mechanisms of action—including signal transduction pathway modulation, subcellular localization, and interactions with biological macromolecules—yielded no specific results for this particular compound. Similarly, information regarding the design and selection of appropriate animal models for investigating its potential pharmacological effects is not available in the public domain.
Therefore, the requested article detailing the preclinical biological evaluation, mechanism of action, and efficacy assessment in animal models for this compound cannot be generated due to the absence of published research findings. The specific data required to populate the outlined sections and subsections does not appear to exist in accessible scientific databases and literature.
Preclinical Efficacy Assessment in Relevant Animal Models
Pharmacodynamic Endpoints and Biomarker Analysis in Animal Studies
The preclinical evaluation of this compound, also identified as LY2456302, in animal models has focused on establishing its pharmacodynamic profile and identifying relevant biomarkers to demonstrate target engagement and functional effects. These studies have been crucial in characterizing its selective kappa opioid receptor (KOR) antagonism and predicting its therapeutic potential for mood and substance use disorders.
Key pharmacodynamic endpoints have been assessed across various animal models, demonstrating the compound's ability to modulate behaviors associated with depression and addiction. Oral administration of LY2456302 has been shown to selectively and potently occupy central KORs in vivo. nih.govresearchgate.net Furthermore, its pharmacodynamic effects are not long-lasting, as it did not block kappa-agonist-induced analgesia one week after administration. nih.gov
In models of depression, such as the mouse forced swim test, LY2456302 has demonstrated antidepressant-like effects. nih.govresearchgate.net This widely used behavioral assay is designed to evaluate the efficacy of antidepressant compounds by measuring the immobility time of mice in an inescapable water tank. nih.govnih.govyoutube.comyoutube.comyoutube.com The reduction in immobility is considered a marker of antidepressant activity. nih.govresearchgate.netnih.gov
In the context of substance use disorders, preclinical studies have shown that LY2456302 can reduce ethanol (B145695) self-administration in alcohol-preferring rats, suggesting its potential in treating alcohol dependence. nih.govresearchgate.net Notably, unlike the non-selective opioid antagonist naltrexone, LY2456302 did not show significant tolerance after four days of repeated dosing in this model. nih.gov The compound has also been effective in alleviating the physical and affective signs of nicotine (B1678760) withdrawal in mice, including anxiety-related behaviors and conditioned place aversion. nih.gov The KOR system has been implicated in the stress-induced potentiation of the rewarding effects of ethanol, and its antagonism is a key therapeutic strategy. researchgate.netelifesciences.org
Biomarker analysis in animal studies has been instrumental in confirming the selectivity of LY2456302 for the KOR. Pupillometry, a noninvasive technique that measures changes in pupil diameter, has been used as a translational biomarker to assess mu opioid receptor (MOR) antagonism. nih.govnih.gov In rats, while the non-selective opioid antagonist naloxone (B1662785) completely blocked morphine-induced mydriasis (pupil dilation), LY2456302 only produced a partial blockade at very high doses, consistent with its lower affinity for MORs. nih.govoup.comresearchgate.net This confirms that at doses where KOR is effectively antagonized, there is minimal interaction with the MOR system.
The following tables summarize key findings from preclinical pharmacodynamic and biomarker studies of this compound in animal models.
Interactive Data Table: In Vivo Receptor Occupancy of this compound in Rats
| Receptor | ED₅₀ (mg/kg, oral) | Selectivity vs. KOR | Reference |
| Kappa Opioid Receptor (KOR) | 0.33 | - | nih.govresearchgate.net |
| Mu Opioid Receptor (MOR) | 84.4 | ~255-fold | nih.govoup.com |
| Delta Opioid Receptor (DOR) | 214.6 | ~650-fold | nih.govoup.com |
ED₅₀ represents the dose at which 50% of the receptors are occupied.
Interactive Data Table: Summary of Pharmacodynamic Effects of this compound in Animal Models
| Animal Model | Species | Key Finding | Endpoint | Reference |
| Forced Swim Test | Mouse | Produced antidepressant-like effects and enhanced the effects of imipramine (B1671792) and citalopram. | Decreased immobility time | nih.govresearchgate.net |
| Ethanol Self-Administration | Rat (alcohol-preferring) | Reduced ethanol self-administration without developing significant tolerance. | Decreased ethanol intake | nih.govresearchgate.net |
| Kappa-Agonist-Induced Analgesia | Rat | Potently blocked the analgesic effects of a kappa agonist. | Reversal of analgesia | nih.govresearchgate.net |
| Prepulse Inhibition | Rat | Blocked kappa-agonist-induced disruption of prepulse inhibition. | Restoration of normal prepulse inhibition | nih.govresearchgate.net |
| Nicotine Withdrawal | Mouse | Alleviated physical and affective signs of nicotine withdrawal. | Reduced anxiety-related behaviors, somatic signs, and conditioned place aversion | nih.gov |
Medicinal Chemistry and Drug Discovery Perspectives on the 2 2,6 Xyloxy Methyl Piperidine Scaffold
Lead Compound Identification and Optimization Strategies
The journey of a drug from a chemical concept to a clinical reality often begins with the identification of a "lead compound" – a molecule that exhibits a desired biological activity, albeit with imperfections such as low potency, poor selectivity, or unfavorable pharmacokinetic properties. The 2-[(2,6-Xyloxy)methyl]piperidine scaffold represents a potential starting point for the discovery of such lead compounds.
Lead Identification:
The identification of a lead compound bearing the this compound core could arise from several approaches:
High-Throughput Screening (HTS): A large library of diverse chemical compounds could be screened against a specific biological target (e.g., a receptor, enzyme, or ion channel). If a compound containing the this compound moiety shows activity, it would be identified as a "hit" and subsequently validated as a potential lead.
Fragment-Based Drug Discovery (FBDD): Smaller, less complex molecules ("fragments") are screened for weak binding to the target. The piperidine (B6355638) and xyloxy-methyl fragments could independently be identified and then linked to generate the this compound scaffold with improved affinity.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods can be used to design a molecule that fits into the active site. The this compound scaffold could be designed to interact with specific residues in the target protein.
Optimization Strategies:
Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure to improve its drug-like properties. For the this compound scaffold, several key areas would be explored to establish a Structure-Activity Relationship (SAR):
Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a key handle for modification. The addition of various substituents (e.g., alkyl, aryl, acyl groups) can significantly impact potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Modification of the Xyloxy Group: The "Xy" in "Xyloxy" likely refers to a dimethylphenyl group. The substitution pattern on this aromatic ring is a critical determinant of biological activity. Varying the substituents (e.g., with electron-donating or electron-withdrawing groups) and their positions can fine-tune the electronic and steric properties of the molecule, leading to enhanced target engagement.
Stereochemistry: The piperidine ring in this compound has a stereocenter at the 2-position. The R- and S-enantiomers are likely to exhibit different biological activities and metabolic profiles. The synthesis and evaluation of individual enantiomers would be a crucial step in the optimization process.
To illustrate the optimization process, a hypothetical data table is presented below, showing how systematic modifications to the this compound scaffold could influence its potency against a hypothetical target.
| Compound ID | R (on Piperidine N) | Substituent on Xylyl Ring | Target Potency (IC₅₀, nM) |
| Lead-001 | H | 2,6-dimethyl | 1500 |
| Opt-001 | CH₃ | 2,6-dimethyl | 750 |
| Opt-002 | C₂H₅ | 2,6-dimethyl | 500 |
| Opt-003 | CH₃ | 2-methyl, 6-chloro | 250 |
| Opt-004 | CH₃ | 2,6-dichloro | 100 |
This table is for illustrative purposes only and does not represent actual experimental data.
Scaffold Hopping and Bioisosteric Replacements for Enhanced Biological Profiles
While lead optimization focuses on fine-tuning a specific chemical scaffold, "scaffold hopping" involves a more radical approach: replacing the central molecular core with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. This strategy is often employed to overcome issues with the original scaffold, such as poor intellectual property (IP) position, synthetic challenges, or inherent liabilities.
For the this compound scaffold, a scaffold hopping strategy could involve replacing the piperidine ring with other cyclic amines or heterocyclic systems that can project the xyloxymethyl side chain in a similar spatial orientation.
Potential Scaffold Replacements for Piperidine:
Pyrrolidine: A five-membered ring that can offer a different conformational profile and basicity.
Azepane: A seven-membered ring that provides greater conformational flexibility.
Morpholine: Introduces an oxygen atom into the ring, which can alter polarity and metabolic stability.
Thiomorpholine: The sulfur atom in the ring can influence lipophilicity and potential for specific interactions.
Bioisosteric Replacements:
Bioisosterism is the principle of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the biological profile. For the this compound scaffold, several bioisosteric replacements could be considered:
For the Ether Linkage: The ether oxygen is susceptible to metabolic cleavage. Replacing it with more stable linkers such as an amine, amide, or a carbon-carbon bond could enhance metabolic stability.
For the 2,6-Xylyl Group: The aromatic ring can be replaced with other cyclic systems to modulate properties like solubility and protein binding.
The table below illustrates potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Piperidine Ring | Pyrrolidine, Azepane, Morpholine | Altered basicity, conformational flexibility, and polarity |
| Ether Linkage (-O-) | Amine (-NH-), Methylene (-CH₂-), Amide (-CONH-) | Improved metabolic stability |
| 2,6-Xylyl Group | Thiophene, Pyridine (B92270), Cyclohexyl | Modified electronics, solubility, and potential for new interactions |
Rational Design and Synthesis of Chemical Probes Based on the Piperidine Moiety
Chemical probes are essential tools in chemical biology for dissecting complex biological processes. They are typically small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. A well-characterized compound with the this compound scaffold could serve as the basis for the rational design and synthesis of such probes.
Design Considerations for Chemical Probes:
Potency and Selectivity: The probe should be highly potent and selective for its intended target to minimize off-target effects that could confound experimental results.
"Tagging" for Visualization or Affinity Purification: The probe is often modified to include a "tag" – a functional group that allows for its detection or isolation. Common tags include:
Fluorophores: For visualizing the probe's localization within a cell using fluorescence microscopy.
Biotin: For affinity purification of the target protein.
Photo-affinity labels: For covalently linking the probe to its target upon photoactivation.
Minimal Perturbation: The addition of a tag should not significantly alter the probe's biological activity or cellular permeability.
Synthetic Strategies:
The synthesis of a chemical probe based on the this compound scaffold would involve incorporating a suitable "handle" for attaching the tag. This handle could be a reactive functional group, such as an amine, alkyne, or azide, that is introduced at a position on the molecule that does not interfere with its binding to the target.
Future Directions in the Development of this compound-based Therapeutics for Diverse Research Applications
While the specific biological targets of the this compound scaffold are not yet well-defined in the public domain, its structural features suggest several promising avenues for future research and development. The piperidine moiety is a common feature in many central nervous system (CNS) active drugs, suggesting that this scaffold could be explored for neurological and psychiatric disorders. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) have shown potential as antidepressant agents. nih.gov
Potential Therapeutic Areas for Exploration:
Neurodegenerative Diseases: The neuroprotective potential of 2,6-disubstituted piperidine alkaloids has been reported, suggesting that the this compound scaffold could be investigated for conditions like Alzheimer's or Parkinson's disease. nih.gov
Pain Management: Piperidine derivatives have a long history in the development of analgesic agents, with many acting on opioid receptors. longdom.org The this compound scaffold could be a starting point for novel non-opioid or peripherally restricted analgesics.
Psychiatric Disorders: The development of multi-receptor atypical antipsychotics often incorporates a piperidine core to target dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net The this compound scaffold could be decorated to achieve a desired multi-target profile for treating conditions like schizophrenia.
Oncology: The piperidine ring is present in some anti-cancer agents. researchgate.net The development of targeted protein degraders (PROTACs) often utilizes piperidine-based E3 ligase ligands, opening up another potential application for this scaffold.
The future development of this compound-based therapeutics will depend on the identification of a clear biological rationale and a validated target. A combination of traditional medicinal chemistry approaches with modern technologies like artificial intelligence and machine learning could accelerate the discovery and optimization of novel drug candidates from this promising scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
